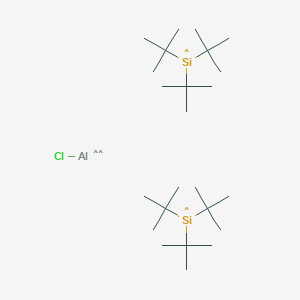
3-Oxopropanenitrile;hydrate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Oxopropanenitrile;hydrate is an organic compound with the molecular formula C3H3NO. It is also known as cyanoacetaldehyde. This compound is a versatile intermediate in organic synthesis, often used in the preparation of various heterocyclic compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3-Oxopropanenitrile;hydrate can be synthesized through several methods. One common method involves the reaction of cyanoacetic acid with acetic anhydride, followed by dehydration to yield 3-oxopropanenitrile. Another method involves the reaction of malononitrile with formaldehyde under basic conditions .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of cyanoacetic acid. This method is preferred due to its efficiency and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
3-Oxopropanenitrile;hydrate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form cyanoacetic acid.
Reduction: It can be reduced to form 3-hydroxypropanenitrile.
Substitution: It can undergo nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common nucleophiles include amines and alcohols.
Major Products Formed
Oxidation: Cyanoacetic acid.
Reduction: 3-Hydroxypropanenitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-Oxopropanenitrile;hydrate has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-oxopropanenitrile;hydrate involves its ability to act as a nucleophile or electrophile in various chemical reactions. It can form covalent bonds with other molecules, leading to the formation of new compounds. The molecular targets and pathways involved depend on the specific reaction and the compounds being synthesized.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Hydroxypropanenitrile: A reduction product of 3-oxopropanenitrile;hydrate.
Cyanoacetic acid: An oxidation product of this compound.
Malononitrile: A precursor in the synthesis of this compound.
Uniqueness
This compound is unique due to its versatility as an intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it a valuable compound in the synthesis of a wide range of heterocyclic compounds and biologically active molecules.
Propriétés
Numéro CAS |
144602-42-6 |
|---|---|
Formule moléculaire |
C3H5NO2 |
Poids moléculaire |
87.08 g/mol |
Nom IUPAC |
3-oxopropanenitrile;hydrate |
InChI |
InChI=1S/C3H3NO.H2O/c4-2-1-3-5;/h3H,1H2;1H2 |
Clé InChI |
FQYDOIJMQZVTAT-UHFFFAOYSA-N |
SMILES canonique |
C(C=O)C#N.O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![{[4-Chloro-2-(diphenylamino)-1,3-thiazol-5-yl]methylidene}propanedinitrile](/img/structure/B12558049.png)
![{[Bis(2-methylphenyl)phosphoryl]methyl}(oxo)diphenyl-lambda~5~-phosphane](/img/structure/B12558054.png)

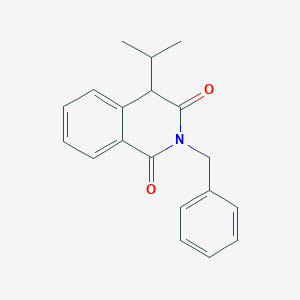


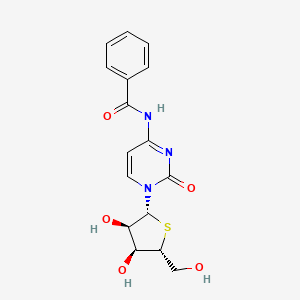
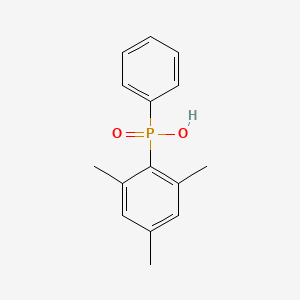

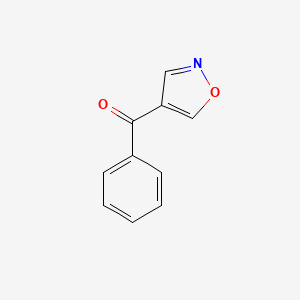
![4-[(1-Hydroxypropan-2-yl)amino]pent-3-en-2-one](/img/structure/B12558117.png)
![2,2'-(Hexane-1,6-diyl)bis[9-(4-methoxyphenyl)-1,10-phenanthroline]](/img/structure/B12558123.png)
